

Synthesis and manufacturing process of Solvent Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of Solvent Violet 13

Introduction

Solvent Violet 13, also identified by the Colour Index name C.I. 60725, is a synthetic anthraquinone dye known for its brilliant bluish-violet hue.[1] Its chemical name is 1-hydroxy-4-(p-tolylamino)anthraquinone.[1][2] With the molecular formula C₂₁H₁₅NO₃ and a molecular weight of 329.35, this dye is insoluble in water but soluble in various organic solvents such as benzene, xylene, and N,N-Dimethylformamide.[3][4][5]

This technical guide provides a comprehensive overview of the synthesis pathways, manufacturing processes, and experimental protocols for **Solvent Violet 13**. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development. The dye is primarily used for coloring polystyrene, ABS resins, polyvinyl chloride, and for the protoplasmic coloring of polyester.[3][5] It also finds applications in cosmetics and pyrotechnic smoke compositions.[1]

Synthesis Pathways

The production of **Solvent Violet 13** is centered around the condensation of an anthraquinone derivative with p-toluidine or a precursor. Several methods have been developed, ranging from traditional approaches to more modern, environmentally conscious processes.

Conventional Synthesis from Quinizarin and p-Toluidine

The most established method involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin), often in the presence of its reduced leuco form, with p-toluidine.[2][6] The leuco compound is a key intermediate in this process.[7] Boric acid is frequently used as a catalyst in this condensation reaction.[8] The reaction can be carried out in a solvent such as ethanol.[8]

Synthesis from Halogenated Anthraquinones

An alternative route involves the reaction of a 4-halo-1-hydroxyanthraquinone, such as 1-bromo-4-hydroxyanthraquinone or 1-chloro-4-hydroxyanthraquinone, with p-toluidine.[2][3][5][9] This method also yields the desired **Solvent Violet 13** product.

Environmentally Friendly "One-Pot" Synthesis

To mitigate the risks associated with the high toxicity of p-toluidine, an innovative "one-pot" process has been developed.[10][11] This method uses the less toxic 4-nitrotoluene as a starting material, which is reduced to p-toluidine in situ.[6][10][11] The process involves charging a pressure vessel with methanol, 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder (as a reducing agent), and boric acid.[10][11][12] The reduction of 4-nitrotoluene and the subsequent condensation occur in the same reactor, saving significant manpower and material resources by eliminating the post-processing of intermediate steps.[6][10][11]

Synthesis in Ionic Liquids

A more recent, environmentally friendly approach utilizes an ionic liquid as the reaction solvent. [12][13] In this method, 1,4-dihydroxyanthraquinone, its leuco body, and p-methylaniline undergo a condensation reaction in a pre-synthesized ionic liquid.[13] This technique is reported to improve product quality to over 95% purity and achieve yields of 90% or higher, thereby reducing production costs and pollution.[12][13]

Data Presentation

Quantitative data from various synthesis methods are summarized below for comparison.

Table 1: Raw Materials for **Solvent Violet 13** Synthesis

Role	Chemical Name	Molecular Formula	
Anthraquinone Source	1,4-Dihydroxyanthraquinone (Quinizarin)	C14H8O4	
Leuco Body	2,3-Dihydro-9,10-dihydroxy- 1,4-anthracenedione	C14H10O4	
Amine Source (Conventional)	p-Toluidine (p-Methylaniline)	C7H9N	
Amine Precursor (One-Pot)	4-Nitrotoluene	C7H7NO2	
Reducing Agent (One-Pot)	Iron Powder	Fe	
Catalyst/Additive	Boric Acid	Н₃ВО₃	
Solvent (Conventional)	Methanol, Ethanol	CH₃OH, C₂H₅OH	
Solvent (Advanced)	N-butylimidazole based Ionic Liquid	-	
Purification Agent	Hydrochloric Acid	HCI	

Table 2: Comparison of Synthesis Protocols and Results

Method	Key Reactants & Conditions	Yield	Purity (HPLC)	Reference
Ionic Liquid Method	820 kg 1,4- dihydroxyanthraq uinone, 430 kg p- methylaniline, lonic Liquid Solvent, 100°C	90.2%	95.63%	[9]
Ionic Liquid (Variation)	Same as above, with 534 kg ethyl chloride added	91.2%	95.47%	[9]
One-Pot Method (Example 1)	40g 1,4- dihydroxyanthraq uinone, 24.5g p- nitrotoluene, Methanol, H ₂ , 100°C Condensation	88.3%	96%	[6][10]
One-Pot Method (Example 2)	40g 1,4- dihydroxyanthraq uinone, 28g p- nitrotoluene, Methanol, H ₂ , 95°C Condensation	88.7%	95.5%	[6]
Conventional Lab Scale	30g 1,4- dihydroxyanthraq uinone, 25g p- toluidine, DMF, 100°C for 8h	84.8%	95%	[6]

Experimental Protocols

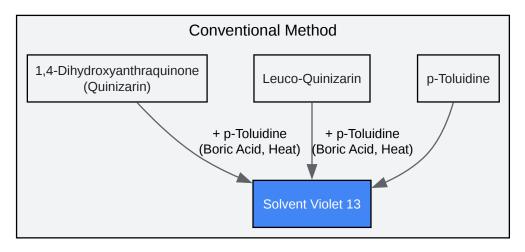
Protocol 1: One-Pot Synthesis from 4-Nitrotoluene

This protocol is based on the environmentally friendly one-pot process.[6][10]

- Reactor Charging: In a 500mL pressure vessel equipped with mechanical stirring and a thermometer, sequentially add 60g of methanol, 40g of 1,4-dihydroxyanthraquinone, 24.5g of p-nitrotoluene, 2g of iron powder, and 4g of boric acid.
- Inerting: Seal the vessel and perform nitrogen displacement to create an inert atmosphere.
- Hydrogenation: Begin stirring and heat the mixture to 60°C. Introduce hydrogen gas to initiate the hydrogenation reduction of 4-nitrotoluene. Maintain the temperature at 60°C.
- Insulation Reaction: Once the reaction system stops absorbing hydrogen, maintain the temperature at 65°C for a 3-hour insulation period to ensure complete reduction.
- Condensation: After the insulation period, increase the temperature to 100°C and hold for 5 hours to carry out the condensation reaction.
- Oxidation & Isolation: Cool the reaction mixture to 60°C, release the pressure, and introduce air to oxidize the intermediate product.
- Purification: Add 16g of hydrochloric acid for beating at 65°C. Filter the resulting slurry.
- Finishing: Wash the filter cake with water until neutral and then dry to obtain the final product, **Solvent Violet 13**.[10]

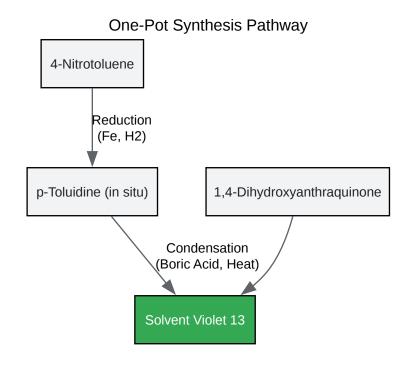
Protocol 2: Synthesis using an Ionic Liquid

This protocol describes a method using an ionic liquid as the solvent.[9][13]


- Ionic Liquid Preparation: In a high-pressure reaction vessel, add 890 kg of N-butylimidazole and 44.5 kg of zinc chloride. Slowly introduce 485 kg of ethyl chloride gas until the pressure stabilizes. Continue stirring for 2 hours, then remove excess ethyl chloride under reduced pressure to obtain the ionic liquid.
- Reactor Charging: Heat the ionic liquid to 80°C. Add 820 kg of 1,4-dihydroxyanthraquinone,
 142 kg of its leuco form, and 430 kg of p-methylaniline to the vessel.

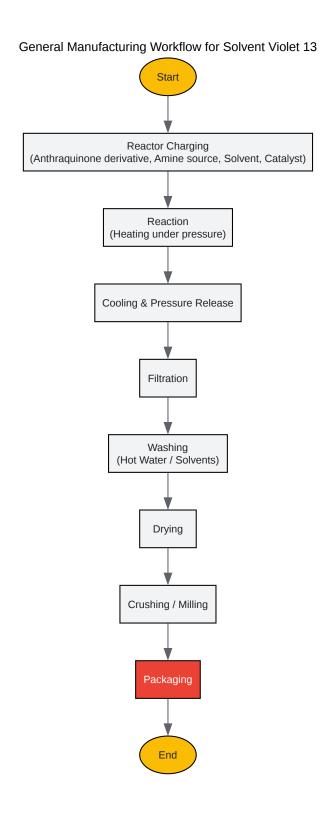
- Condensation: Increase the temperature to 100°C to perform the condensation reaction, resulting in a first mixed solution.
- Isolation: Cool the solution to 45°C. Discharge the material into a filter tank and perform suction filtration to separate the filter cake from the filtrate.
- Purification: Wash the filter cake with hot water (95°C). The cake is then washed again with hot water at 90°C until neutral.
- Finishing: Dry and crush the purified cake to obtain the final **Solvent Violet 13** product.

Visualizations Chemical Synthesis Pathways


Synthesis Pathway of Solvent Violet 13

Click to download full resolution via product page

Caption: Conventional synthesis of Solvent Violet 13.



Click to download full resolution via product page

Caption: Environmentally friendly "one-pot" synthesis pathway.

Manufacturing Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Solvent_Violet_13 [chemeurope.com]
- 2. Solvent Violet 13 | 81-48-1 [chemicalbook.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Cas 81-48-1, Solvent Violet 13 | lookchem [lookchem.com]
- 5. China Solvent Violet 13 Manufacturers, Suppliers, Factory Free Sample COLOR BLOOM [colorbloomdyes.com]
- 6. CN105237417B Synthetic method for solvent violet 13 Google Patents [patents.google.com]
- 7. Buy Solvent violet 13 | 81-48-1 | >98% [smolecule.com]
- 8. US2419405A Process for preparing 1-hydroxy-4-arylamino anthraquinones Google Patents [patents.google.com]
- 9. Solvent Violet 13 synthesis chemicalbook [chemicalbook.com]
- 10. CN105237417A Synthetic method for solvent violet 13 Google Patents [patents.google.com]
- 11. A Patent About Synthetic Method for Solvent Violet 13 Knowledge Sinoever International Co.,Ltd [dyestuffscn.com]
- 12. Solvent Violet 13 | 5 Publications | 4 Citations | Top Authors | Related Topics [scispace.com]
- 13. Synthesis method of environment-friendly solvent violet 13 with low toxicity and low harm Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Synthesis and manufacturing process of Solvent Violet 13]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664779#synthesis-and-manufacturing-process-of-solvent-violet-13]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com